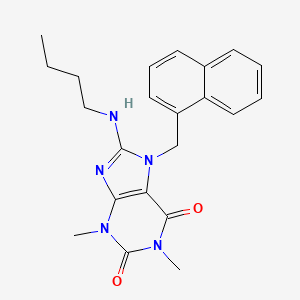
trans-4-Hepten-6-ynoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-4-Hepten-6-ynoic acid: is an organic compound with the molecular formula C7H8O2. It is characterized by the presence of both a double bond and a triple bond within its carbon chain, making it a member of the polyene and polyacetylene family
准备方法
Synthetic Routes and Reaction Conditions: The preparation of trans-4-Hepten-6-ynoic acid typically involves the synthesis of its α-acetylenic bromide derivative, which is then used to synthesize vinylpolyacetylenic acids . The improved method for its preparation includes the use of specific reagents and conditions to ensure the desired trans configuration and the presence of both the double and triple bonds .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound in a laboratory setting provides a foundation for potential scale-up. The process involves careful control of reaction conditions to maintain the integrity of the compound’s structure .
化学反应分析
Types of Reactions: trans-4-Hepten-6-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different saturated or unsaturated products.
Substitution: Substitution reactions can occur at the triple bond, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes .
科学研究应用
Chemistry: trans-4-Hepten-6-ynoic acid is used in the synthesis of vinylpolyacetylenic acids, which are important intermediates in organic synthesis .
Biology and Medicine: While specific biological and medicinal applications are not extensively documented, compounds with similar structures have been studied for their potential biological activities .
Industry: In the industrial sector, this compound can be used as a precursor for the synthesis of various polymers and materials with unique properties .
作用机制
The mechanism by which trans-4-Hepten-6-ynoic acid exerts its effects involves its ability to participate in various chemical reactions due to the presence of both double and triple bonds. These structural features allow it to interact with different molecular targets and pathways, leading to the formation of various products .
相似化合物的比较
Hept-4-en-6-ynoic acid: Similar in structure but with different positional isomers.
5-Hexynoic acid: Contains a triple bond but lacks the double bond present in trans-4-Hepten-6-ynoic acid.
10-Undecynoic acid: A longer carbon chain with a triple bond but no double bond.
属性
分子式 |
C7H8O2 |
|---|---|
分子量 |
124.14 g/mol |
IUPAC 名称 |
(E)-hept-4-en-6-ynoic acid |
InChI |
InChI=1S/C7H8O2/c1-2-3-4-5-6-7(8)9/h1,3-4H,5-6H2,(H,8,9)/b4-3+ |
InChI 键 |
YBHANHMRQCTFAO-ONEGZZNKSA-N |
手性 SMILES |
C#C/C=C/CCC(=O)O |
规范 SMILES |
C#CC=CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[({[3-(4-Methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetyl)amino]benzamide](/img/structure/B12048876.png)

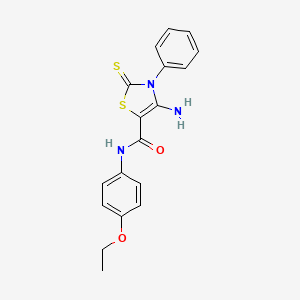
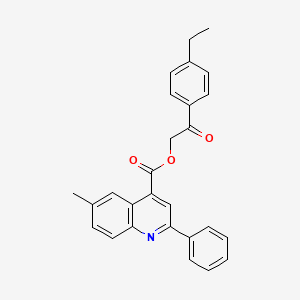

![(2Z)-2-cyano-3-[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048891.png)
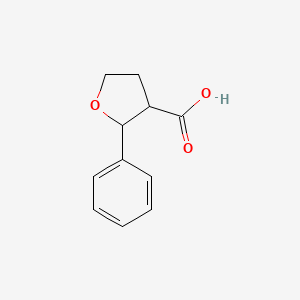



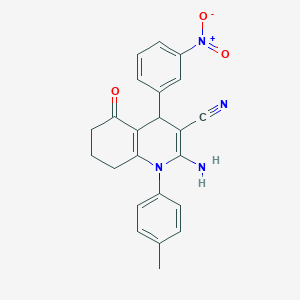
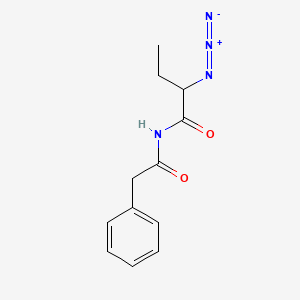
![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B12048925.png)
